molecular formula C22H19BrN2O3S B11371302 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B11371302
M. Wt: 471.4 g/mol
InChI Key: XFRDQZLXPJZFLW-UHFFFAOYSA-N
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Description

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated dibenzo-thiazine core and a phenylethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps. The starting material is often a dibenzo-thiazine derivative, which undergoes bromination to introduce the bromine atom at the 9th position. This is followed by oxidation to form the dioxido group. The final step involves the acylation of the dibenzo-thiazine derivative with N-(1-phenylethyl)acetamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or the dioxido groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxido groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The brominated dibenzo-thiazine core may interact with enzymes or receptors, modulating their activity. The phenylethylacetamide moiety could enhance the compound’s binding affinity and specificity. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(1-phenylethyl)acetamide lies in its brominated dibenzo-thiazine core, which may confer distinct chemical and biological properties compared to its chloro, iodo, and fluoro analogs. The presence of the phenylethylacetamide moiety also contributes to its unique characteristics, potentially enhancing its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C22H19BrN2O3S/c1-15(16-7-3-2-4-8-16)24-22(26)14-25-20-12-11-17(23)13-19(20)18-9-5-6-10-21(18)29(25,27)28/h2-13,15H,14H2,1H3,(H,24,26)

InChI Key

XFRDQZLXPJZFLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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